2-amino-7-hydroxy-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and different types of reactions. For instance, the synthesis of coumarin derivatives has been carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . The trifluoromethyl group can be introduced through various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
The compound, being a derivative of coumarin, might undergo a variety of chemical reactions. For example, coumarin derivatives have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the trifluoromethyl group has a significant electronegativity .Safety and Hazards
Properties
IUPAC Name |
2-amino-7-hydroxy-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)13-4-2-1-3-10(13)15-11-6-5-9(23)7-14(11)24-16(22)12(15)8-21/h1-7,15,23H,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTHLVBGOQGAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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